CB-52
CB-52
CB-52 is a stable analog of Δ9-tetrahydrocannabinol (THC) and anandamide (AEA). It exhibits high affinity for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with Ki values of 210 and 30 nM, respectively. In vitro, CB-52 behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist.
CB-52 is a stable analog of Δ In vitro, CB-52 behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist.
CB-52 is a stable analog of Δ In vitro, CB-52 behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist.
Brand Name:
Vulcanchem
CAS No.:
869376-90-9
VCID:
VC21078888
InChI:
InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29)
SMILES:
CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2
Molecular Formula:
C26H43NO3
Molecular Weight:
417.6 g/mol
CB-52
CAS No.: 869376-90-9
Cat. No.: VC21078888
Molecular Formula: C26H43NO3
Molecular Weight: 417.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | CB-52 is a stable analog of Δ9-tetrahydrocannabinol (THC) and anandamide (AEA). It exhibits high affinity for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with Ki values of 210 and 30 nM, respectively. In vitro, CB-52 behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist. CB-52 is a stable analog of Δ In vitro, CB-52 behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist. |
|---|---|
| CAS No. | 869376-90-9 |
| Molecular Formula | C26H43NO3 |
| Molecular Weight | 417.6 g/mol |
| IUPAC Name | N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide |
| Standard InChI | InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29) |
| Standard InChI Key | BHJRHOCTESKVMJ-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2 |
| Canonical SMILES | CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2 |
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